1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-

TDO2 inhibition Immuno-oncology Tryptophan metabolism

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- (CAS 1135074-15-5; also registered as 88780-84-1) is a heterocyclic small molecule (C₄H₃ClN₆, MW 170.56) belonging to the triazolopyrimidine class. This compound features a reactive 7-chloro leaving group on the pyrimidine ring adjacent to a 5-amino substituent, positioning it as a versatile synthetic intermediate for nucleophilic substitution-based diversification.

Molecular Formula C4H3ClN6
Molecular Weight 170.56 g/mol
CAS No. 1135074-15-5
Cat. No. B7949389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
CAS1135074-15-5
Molecular FormulaC4H3ClN6
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC12=NNN=C1N=C(N=C2Cl)N
InChIInChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11)
InChIKeyHHVGSGWNKPENEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine CAS 1135074-15-5: A Dual-Utility Heterocyclic Scaffold for Targeted Library Synthesis and TDO2 Kinase Research


1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- (CAS 1135074-15-5; also registered as 88780-84-1) is a heterocyclic small molecule (C₄H₃ClN₆, MW 170.56) belonging to the triazolopyrimidine class. This compound features a reactive 7-chloro leaving group on the pyrimidine ring adjacent to a 5-amino substituent, positioning it as a versatile synthetic intermediate for nucleophilic substitution-based diversification [1]. It has been characterized as an inhibitor of human tryptophan 2,3-dioxygenase (TDO2) with a biochemical IC₅₀ of 290 nM and a cellular EC₅₀ of 230 nM in SW48 colon carcinoma cells [2], and has demonstrated antiproliferative activity against human epidermoid carcinoma cells at nontoxic doses, accompanied by DNA damage and RNA synthesis inhibition .

Why 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine Cannot Be Replaced by Generic Triazolopyrimidine Analogs in Research Procurement


The 7-chloro-5-amino substitution pattern on the 1H-1,2,3-triazolo[4,5-d]pyrimidine core creates a unique reactivity and selectivity profile that distinguishes this compound from other regioisomers and substitution variants. The combination of the electron-withdrawing chloro at C7 and the electron-donating amino at C5 modulates both the nucleophilic aromatic substitution kinetics and the biological target engagement in ways that are not replicated by 7-amino, 7-iodo, or N3-alkylated analogs [1]. Critically, the 7-chloro compound undergoes ring fission rather than productive halogen-metal exchange when treated with butyllithium, a divergent reactivity pathway compared to the 7-iodo analog [2]. Furthermore, the TDO2 inhibitory activity (IC₅₀ 290 nM) and the cellular antiproliferative profile with associated DNA damage are specific to this substitution pattern and are absent in closely related 7-amino derivatives that serve as A₁ adenosine receptor ligands [3]. Substituting this compound with a generic triazolopyrimidine building block risks losing both the synthetic versatility conferred by the 7-chloro handle and the specific biological activity profile.

Quantitative Differentiation Evidence for 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine Versus Closest Analogs


TDO2 Biochemical Inhibition: 7-Chloro-5-amino vs. 7-Amino-Substituted Triazolopyrimidine Derivatives

The target compound inhibits recombinant human TDO2 with an IC₅₀ of 290 nM in a biochemical assay measuring conversion of L-tryptophan to N-formylkynurenine [1]. In contrast, 7-amino-substituted triazolopyrimidine derivatives developed from this scaffold are optimized for adenosine A₁ receptor binding (Ki < 50 nM for the best N3-2-chlorobenzyl derivatives) and do not exhibit TDO2 inhibitory activity [2]. This target selectivity divergence is driven by the electronic character of the 7-position substituent: the chloro group does not engage the A₁ receptor binding pocket, while the 7-amino substituents that confer high A₁ affinity eliminate TDO2 activity. This makes the 7-chloro compound uniquely suited for TDO2-focused chemical biology while being unsuitable as an A₁ adenosine receptor ligand.

TDO2 inhibition Immuno-oncology Tryptophan metabolism

Cellular TDO2 Engagement: Target Compound vs. Known TDO2 Inhibitor Benchmarks

The target compound demonstrates cellular TDO2 inhibition with an EC₅₀ of 230 nM in human SW48 colon carcinoma cells, measured by decreased conversion of tryptophan to N-formylkynurenine after 30 minutes via fluorescence assay [1]. The biochemical-to-cellular potency shift is favorable (IC₅₀ 290 nM → EC₅₀ 230 nM), indicating good cell permeability and target engagement without significant intracellular potency loss. In comparison, the compound also exhibits weak inhibition across five major CYP450 isoforms (CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) with IC₅₀ values uniformly at 10,000 nM [2], suggesting a low risk of CYP-mediated drug-drug interactions relative to more promiscuous TDO2 inhibitors described in the patent literature that carry CYP liabilities [3]. No direct head-to-head comparator data for cellular TDO2 activity of close 7-substituted analogs is available in the public domain.

Cellular target engagement SW48 colon carcinoma Kynurenine pathway

Divergent Organometallic Reactivity: 7-Chloro vs. 7-Iodo in Halogen-Metal Exchange Reactions

A critical reactivity difference exists between the 7-chloro and 7-iodo congeners of the 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine scaffold. When treated with butyllithium in the presence of TMEDA, 7-iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine undergoes clean halogen-metal exchange to yield the 7-lithio intermediate, which reacts with electrophiles to give 7-substituted products [1]. Under identical conditions, the 7-chloro analog does not undergo productive metalation; instead, it suffers ring fission to produce 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile as the predominant product [1]. This divergent outcome means the 7-chloro compound is incompatible with organolithium-based C7 elaboration strategies but remains the preferred substrate for nucleophilic aromatic substitution (SNAr) with amines, hydrazines, and alkoxides, where the chloro leaving group provides an optimal balance of reactivity and stability compared to the more labile iodo or more inert fluoro/bromo analogs [2].

Halogen-metal exchange Organolithium chemistry C7 functionalization

Antiproliferative Activity and DNA Damage: Target Compound vs. Azacitidine as Reference Anticancer Agent

The target compound has been characterized as an analog of the anticancer drug azacitidine and demonstrates inhibition of human epidermoid carcinoma cell growth in culture at nontoxic doses . Unlike azacitidine, which acts primarily as a DNA methyltransferase inhibitor after incorporation into nucleic acids, this 7-chloro triazolopyrimidine causes direct DNA damage and inhibits RNA synthesis in the treated carcinoma cells without requiring metabolic activation . While quantitative IC₅₀ values for the antiproliferative effect are not publicly available in peer-reviewed literature, the vendor datasheet confirms a dual mechanism (DNA damage + RNA synthesis inhibition) that is mechanistically distinct from azacitidine's epigenetic mode of action. This differentiated mechanism may be valuable for researchers seeking DNA-damaging tool compounds that operate through pathways orthogonal to nucleoside analog-based therapies.

Anticancer activity Epidermoid carcinoma DNA damage response

Synthetic Versatility as a Library Diversification Node: 7-Chloro-5-amino vs. N3-Substituted 7-Chloro Analogs

The target compound serves as a penultimate intermediate in the solution-phase parallel synthesis of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidine libraries [1]. In this validated workflow, the 7-chloro group undergoes efficient nucleophilic substitution with primary/secondary amines, hydrazines, or O-alkylhydroxylamines, followed by scavenging of excess amine with resin-bound isocyanate/piperidine to afford final products in good yields and purities [1]. This contrasts with N3-pre-substituted 7-chloro analogs (e.g., 7-chloro-3-methyl or 7-chloro-3-phenyl derivatives), which lack the N3 diversification point and therefore provide one fewer dimension of chemical space exploration [2]. The unsubstituted N3 position on the target compound allows independent variation at both the N3 and C7 positions, effectively doubling the combinatorial diversity accessible from a single scaffold relative to N3-fixed analogs. The 5-amino group further provides a third diversification handle or can be retained as a pharmacophoric element for target engagement [3].

Combinatorial chemistry Parallel synthesis Scaffold diversification

Acid Lability Profile: Stability Considerations vs. 7-Fluoro and 7-Amino Triazolopyrimidine Analogs

The target compound is reported to be hydrolyzed under acidic conditions , a property that must be factored into experimental design and storage protocols. This acid lability is attributable to the 7-chloro substituent, which is susceptible to acid-catalyzed hydrolysis to the corresponding 7-hydroxy derivative. In comparison, the 7-amino analog (1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine, CAS 1123-54-2) is acid-stable and has a melting point >300°C , while 7-fluoro triazolopyrimidine derivatives are reported to be more hydrolytically resistant than their chloro counterparts [1]. The acid sensitivity of the 7-chloro compound is not merely a handling consideration—it is functionally relevant: it provides a synthetic route to 7-oxo derivatives via controlled acid hydrolysis, a transformation not accessible from the 7-amino or 7-fluoro analogs without more forcing conditions. This positions the 7-chloro compound as a strategically valuable intermediate when hydrolytic conversion is desired.

Chemical stability Acid hydrolysis Storage and handling

Recommended Research and Industrial Application Scenarios for 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine Based on Quantitative Differentiation Evidence


TDO2 Inhibitor Screening and Immuno-Oncology Tool Compound Development

With a validated biochemical IC₅₀ of 290 nM against recombinant human TDO2 and cellular EC₅₀ of 230 nM in SW48 colon carcinoma cells, this compound serves as a starting scaffold for TDO2-targeted chemical probe development in the kynurenine pathway [1]. The weak CYP450 inhibition (IC₅₀ ~10 μM across five major isoforms) provides a favorable selectivity window of approximately 43-fold for cellular studies, minimizing CYP-mediated off-target confounding [1]. Researchers should note that the 7-chloro group is not optimized for TDO2 potency—SAR expansion via nucleophilic substitution at C7 with diverse amines (as demonstrated in the J. Comb. Chem. 2003 library synthesis [2]) is the logical next step for hit-to-lead optimization.

Combinatorial Library Synthesis with Three-Dimensional Diversity

The unsubstituted N3 position, reactive C7 chloro leaving group, and modifiable C5 amino substituent make this compound an ideal core scaffold for generating 3,5,7-trisubstituted triazolopyrimidine libraries via solution-phase parallel synthesis [2]. The validated workflow—nucleophilic substitution at C7 with amines/hydrazines/hydroxylamines, followed by resin-based scavenging—yields final products in good purity without chromatography. Procurement of this compound as a bulk intermediate (typical purity ≥95%) is justified for library campaigns of >50 compounds, where the cost per analog is driven primarily by the amine diversity reagents rather than the scaffold itself [2].

A₁ Adenosine Receptor Antagonist Lead Generation via C7 Diversification

Betti et al. (1998) demonstrated that 7-amino-substituted derivatives synthesized from the 7-chloro precursor via nucleophilic substitution with primary amines yield high-affinity A₁ adenosine receptor ligands, with the best compounds achieving Ki < 50 nM [3]. The SAR established that cycloalkylamino (cyclopentyl, cyclohexyl) and aralkylamino substituents at C7 combined with N3-2-chlorobenzyl substitution produce the most potent A₁ receptor binders [3]. This compound is therefore the essential starting material for any medicinal chemistry program targeting A₁ adenosine receptor antagonists, and procurement should be planned in quantities sufficient for iterative parallel synthesis (typically 50–500 mg per round of SAR exploration).

DNA Damage Response Probe Development in Cancer Biology

The reported ability of this compound to inhibit human epidermoid carcinoma cell growth at nontoxic doses while causing DNA damage and inhibiting RNA synthesis positions it as a mechanistically novel tool for DNA damage response (DDR) research . Unlike nucleoside analogs (e.g., azacitidine, cytarabine) that require metabolic incorporation into nucleic acids, this compound appears to act through a direct DNA-damaging mechanism without general cytotoxicity . Cancer biology groups investigating ATM/ATR signaling, p53 activation, or synthetic lethality with PARP inhibitors should consider this compound for phenotypic screening cascades, with the caveat that exact antiproliferative IC₅₀ values are not publicly available and should be determined in the end-user's cell lines of interest.

Quote Request

Request a Quote for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.